Ureidosuccinic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ureidosuccinic acid can be synthesized through the reaction of aspartic acid with carbamoyl phosphate. The reaction is catalyzed by the enzyme aspartate carbamoyltransferase, which facilitates the transfer of the carbamoyl group to aspartic acid, forming this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves the fermentation of microorganisms that are genetically engineered to overproduce the necessary enzymes. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Ureidosuccinic acid undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to produce aspartic acid and carbamic acid.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and a suitable acid or base catalyst.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products:

Hydrolysis: Aspartic acid and carbamic acid.

Oxidation: Dihydroorotic acid and orotic acid.

Applications De Recherche Scientifique

Ureidosuccinic acid, also known as N-carbamoyl-aspartic acid or NCA, is a metabolite present in organisms ranging from bacteria to eukaryotes . It is an intermediate in the pyrimidine nucleotide biosynthesis pathway, formed from aspartate and carbamoyl phosphate .

Scientific Research Applications

Prebiotic Chemistry

- Formation of Uracil Precursor: NCA is a precursor to the uracil framework . Studies suggest that NCA can be formed in aqueous environments from sodium cyanate and aspartate under basic conditions, with yields of approximately 92% after 16 hours . It remains stable over long periods, making it relevant in prebiotic scenarios .

- Carbamoyl Donors: Research has explored different carbamoyl donors like cyanate, urea, and biuret in NCA formation . Cyanate is effective in forming NCA, while urea and biuret have limitations .

Metabolomics and Disease Research

- Bladder Cancer Studies: this compound is identified as one of the downregulated metabolites related to purine and pyrimidine metabolism in bladder cancer research . Metabolomic profiling of blood serum and urine samples has been conducted to screen for bladder cancer biomarkers .

- Metabolite Identification: this compound has been identified in metabolomic studies, with a total of 423 metabolites identified across study groups .

Biochemical Pathways

- Pyrimidine Synthesis: this compound plays a role in pyrimidine synthesis in organisms such as Lactobacillus bulgaricus . It is an intermediate in the de novo pyrimidine nucleotide biosynthesis pathway .

- Enzyme studies: this compound is also used to study the behavior of different enzymes .

Chemical characteristics

Mécanisme D'action

Ureidosuccinic acid exerts its effects by acting as an intermediate in the pyrimidine biosynthesis pathway. It is formed from aspartic acid and carbamoyl phosphate via the action of aspartate carbamoyltransferase. The resulting this compound is then converted to dihydroorotic acid by the enzyme dihydroorotase. This pathway is essential for the synthesis of uridine monophosphate, which is a precursor for RNA and DNA synthesis .

Comparaison Avec Des Composés Similaires

- 3-Ureidopropionic acid

- Beta-Ureidoisobutyric acid

- N-Acetylaspartic acid

Comparison: Ureidosuccinic acid is unique in its role as an intermediate in the pyrimidine biosynthesis pathway. While similar compounds like 3-ureidopropionic acid and beta-ureidoisobutyric acid are also involved in metabolic pathways, they do not play a direct role in the synthesis of pyrimidine nucleotides. N-acetylaspartic acid, on the other hand, is involved in the synthesis of N-acetylaspartylglutamate, a neurotransmitter in the brain .

Activité Biologique

Ureidosuccinic acid (USA), also known as N-carbamoyl-L-aspartate, is a significant compound involved in various biological processes across different organisms, including bacteria, plants, and humans. This article explores the biological activity of this compound, its metabolic pathways, and its implications in health and disease.

Chemical Structure and Synthesis

This compound is a derivative of aspartic acid and can be synthesized from carbamoyl phosphate and L-aspartic acid via the enzyme aspartate carbamoyltransferase (ATCase). The reaction can be summarized as follows:

This compound plays a crucial role in pyrimidine biosynthesis, serving as a precursor to orotic acid, which is essential for nucleic acid synthesis in living organisms .

Biological Functions

1. Metabolic Role:

this compound is integral to the metabolism of pyrimidines. It has been shown to facilitate the synthesis of nucleotides necessary for DNA and RNA production. In particular, it is involved in the regulation of nucleotide pools within cells, which is critical for cellular proliferation and function .

2. Uptake Mechanisms:

Research indicates that this compound can be taken up by yeast cells, particularly when proline is the sole nitrogen source. However, this uptake is inhibited in the presence of ammonium sulfate or glutamic acid, suggesting a regulatory mechanism influenced by nitrogen availability .

3. Clinical Implications:

A decrease in urinary levels of this compound has been associated with bladder cancer, indicating its potential as a biomarker for this disease . Additionally, it plays a role in metabolic disorders such as Canavan disease, where its accumulation can lead to neurological deficits due to impaired myelin synthesis .

Case Studies

Case Study 1: this compound in Cancer Diagnosis

A study highlighted that patients with bladder cancer exhibited significantly lower levels of this compound in their urine compared to healthy controls. This finding suggests that monitoring this compound levels could serve as a non-invasive diagnostic tool for early detection of bladder cancer .

Case Study 2: Metabolic Disorders

In individuals with Canavan disease, elevated levels of this compound were noted due to defective metabolism. The inability to properly metabolize this compound leads to its accumulation, which correlates with clinical symptoms such as developmental delays and spasticity .

Research Findings

Recent studies have provided insights into the biochemical pathways involving this compound:

- Enzymatic Activity: this compound acts as a substrate for various enzymes involved in pyrimidine metabolism. Its conversion into orotic acid is catalyzed by dihydroorotase, highlighting its role in nucleotide synthesis pathways .

- Radiation Effects: Research examining the effects of X-irradiation on this compound incorporation revealed alterations in metabolic pathways under stress conditions, suggesting its involvement in cellular response mechanisms .

Data Tables

| Biological Activity | Description |

|---|---|

| Synthesis Pathway | Carbamoyl phosphate + L-aspartic acid → this compound + Phosphate |

| Metabolic Role | Precursor for pyrimidine nucleotide synthesis |

| Clinical Significance | Biomarker for bladder cancer; involved in Canavan disease |

| Uptake Regulation | Uptake inhibited by ammonium sulfate or glutamic acid |

Propriétés

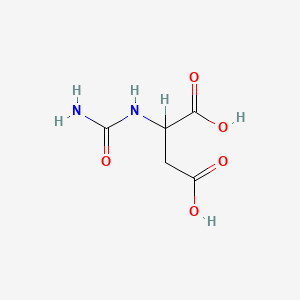

IUPAC Name |

2-(carbamoylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKXYZVTANABHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030182 | |

| Record name | N-(Aminocarbonyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-37-5, 13184-27-5 | |

| Record name | Ureidosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ureidosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 923-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ureidosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Aminocarbonyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-carbamoylaspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(aminocarbonyl)-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBAMOYLASPARTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3Y2KY16L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of ureidosuccinic acid (USA) in biological systems?

A1: this compound (USA) is a key intermediate in the biosynthesis of pyrimidines [, , , , , , , ]. Pyrimidines are essential components of nucleic acids (DNA and RNA) and play crucial roles in various cellular processes.

Q2: How does USA contribute to pyrimidine synthesis?

A2: USA is synthesized from aspartic acid and carbamoyl phosphate in a reaction catalyzed by aspartate transcarbamylase (ATC) [, , , ]. This is an early step in the de novo pyrimidine biosynthetic pathway. USA is then converted to dihydroorotic acid and subsequently to orotic acid, which is further processed to form uridine monophosphate (UMP) - a precursor for other pyrimidine nucleotides [, , , , , ].

Q3: Can USA be utilized by all organisms for pyrimidine synthesis?

A4: Not all organisms can utilize USA directly. For example, some strains of Lactobacillus bulgaricus require USA to be converted to orotic acid before it can be used for growth [, ]. Additionally, this compound did not serve as a pyrimidine precursor in Bacillus cereus [].

Q4: What is the significance of USA uptake in yeast?

A5: In yeast, USA uptake is regulated by nitrogen catabolite repression, a system that controls the expression of genes involved in nitrogen metabolism []. The presence of preferred nitrogen sources, such as ammonium, represses the uptake of less preferred sources, such as USA.

Q5: What is the relationship between the [URE3] prion and USA uptake?

A7: The [URE3] prion is a misfolded form of Ure2p that is incapable of repressing USA uptake genes, even in the presence of preferred nitrogen sources [, ]. This leads to a Ura+ phenotype in ura2 mutant yeast strains, allowing them to grow on media lacking uracil but containing USA.

Q6: Have different [URE3] prion strains been identified?

A8: Yes, distinct [URE3] prion strains with different properties have been identified []. For example, type A [URE3] corresponds to conventional [URE3] with low Ure2p activity, while the novel type B variant exhibits relatively high residual Ure2p activity.

Q7: What are the implications of USA metabolism for cancer research?

A9: this compound is a precursor to pyrimidines, which are essential for DNA and RNA synthesis. Cancer cells often have increased demand for nucleotides due to their rapid proliferation. Inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme downstream of USA in the pyrimidine synthesis pathway, have shown promise as anti-cancer agents [].

Q8: How does DHODH inhibition affect cancer cells?

A10: DHODH inhibition disrupts pyrimidine biosynthesis, leading to depletion of downstream metabolites like uridine and ultimately inhibiting DNA and RNA synthesis []. This preferentially affects rapidly dividing cancer cells that rely heavily on de novo pyrimidine synthesis.

Q9: Are there specific DHODH inhibitors being investigated for cancer treatment?

A11: Yes, AG-636 is a novel, potent and selective DHODH inhibitor currently in clinical trials for lymphoma and acute leukemia []. Preclinical studies have shown its efficacy in inhibiting AML cell proliferation, inducing apoptosis, and promoting differentiation.

Q10: How does AG-636 exert its anti-cancer effects?

A12: AG-636 inhibits DHODH, leading to the accumulation of upstream metabolites like L-dihydroorotic acid and this compound, while depleting downstream metabolites like uridine, CDP and dCMP []. This metabolic disruption triggers apoptosis, inhibits cell proliferation and promotes differentiation of leukemic cells.

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C5H8N2O6, and its molecular weight is 192.12 g/mol.

Q12: Is spectroscopic data available for this compound?

A12: While the provided research abstracts do not provide specific spectroscopic data (NMR, IR, etc.), such data can be found in chemical databases like PubChem and ChemSpider.

Q13: Has this compound been investigated for its anti-tumor activity?

A16: While this compound itself hasn't been extensively studied for direct anti-tumor activity, some of its derivatives, like the dihydrazide of D,L-ureidosuccinic acid (DHUA), have shown antibacterial and moderate antitumor activities [, ].

Q14: How was DHUA's antitumor activity assessed?

A17: DHUA's antitumor activity was evaluated in vivo using mouse models of various tumor types, including Myeloma P-8, Sarcoma 180, and Yoshida sarcoma []. The compound demonstrated varying degrees of tumor growth inhibition in these models.

Q15: What is the significance of studying the renal metabolome in relation to USA?

A18: One study found that Empagliflozin, a type 2 diabetes medication, caused an increase in this compound levels in the kidney cortex of obese mice []. This suggests a potential link between USA metabolism and renal function, though further research is needed to elucidate the exact relationship.

Q16: Are there analytical methods available to measure this compound levels in biological samples?

A19: Yes, several analytical techniques can be employed to measure USA levels, including liquid chromatography coupled with mass spectrometry (LC-MS) [, , , ]. These techniques offer high sensitivity and specificity for quantifying metabolites in complex biological matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.